4,7-Dimethoxy-1,3-diphenyl-2-benzofuran
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Overview
Description
4,7-Dimethoxy-1,3-diphenylisobenzofuran is an organic compound belonging to the class of isobenzofurans It is characterized by the presence of two methoxy groups at the 4 and 7 positions and two phenyl groups at the 1 and 3 positions of the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1,3-diphenylisobenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethoxyphthalic anhydride and phenylmagnesium bromide.
Grignard Reaction: The phenylmagnesium bromide reacts with 4,7-dimethoxyphthalic anhydride to form a lactol intermediate.
Cyclization: The lactol intermediate undergoes cyclization in the presence of a dehydrating agent, such as sulfuric acid, to yield 4,7-Dimethoxy-1,3-diphenylisobenzofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethoxy-1,3-diphenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,7-Dimethoxy-1,3-diphenylisobenzofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-1,3-diphenylisobenzofuran involves its interaction with molecular targets and pathways:
Singlet Fission: The compound can undergo singlet fission, where a singlet excited state splits into two triplet states, enhancing the efficiency of solar cells.
Fluorescent Probing: It acts as a fluorescent probe by reacting with ROS, leading to fluorescence quenching, which can be measured to quantify ROS levels.
Comparison with Similar Compounds
1,3-Diphenylisobenzofuran: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Shares the methoxy groups but has a different core structure, leading to different chemical properties and applications.
Uniqueness: 4,7-Dimethoxy-1,3-diphenylisobenzofuran is unique due to its combination of methoxy and phenyl groups, which confer distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in research areas such as singlet fission and ROS detection.
Properties
CAS No. |
89449-71-8 |
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Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4,7-dimethoxy-1,3-diphenyl-2-benzofuran |
InChI |
InChI=1S/C22H18O3/c1-23-17-13-14-18(24-2)20-19(17)21(15-9-5-3-6-10-15)25-22(20)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
GHZHBVJLVOLLEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=C(OC(=C12)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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